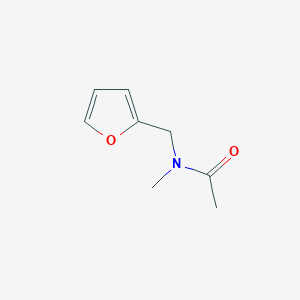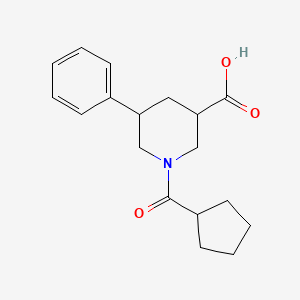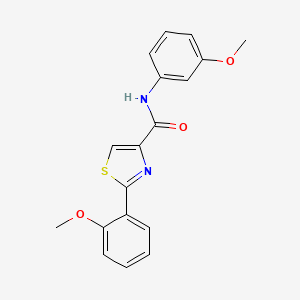
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, commonly known as MQCA, is a synthetic compound with potential therapeutic applications. MQCA belongs to the class of quinoline-4-carboxamide derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of MQCA involves the inhibition of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. MQCA binds to the enzyme and prevents it from functioning, leading to the accumulation of DNA damage and ultimately causing cell death.
Biochemical and Physiological Effects:
MQCA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. MQCA has also been shown to modulate the immune system and enhance the activity of natural killer cells, which play a critical role in the body's defense against cancer and viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MQCA in lab experiments is its ability to inhibit the growth of cancer cells and induce cell death. However, one of the limitations of using MQCA is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the research on MQCA. One potential direction is to investigate its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to explore the use of MQCA in other disease models, such as viral infections and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of MQCA and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, MQCA is a synthetic compound with potential therapeutic applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of topoisomerase II, leading to the accumulation of DNA damage and cell death. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and optimize its pharmacological properties.
Synthesis Methods
MQCA can be synthesized using a variety of methods, including the reaction of 4-methylcyclohexanone with 2-amino-3,4-dihydroquinoline-4-carboxylic acid in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions and yields MQCA as a white crystalline solid.
Scientific Research Applications
MQCA has been studied for its potential therapeutic applications in various scientific research studies. One of the most significant applications of MQCA is its use as an antitumor agent. MQCA has shown promising results in inhibiting the growth of cancer cells and inducing cell death.
properties
IUPAC Name |
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-6-8-12(9-7-11)18-17(21)14-10-16(20)19-15-5-3-2-4-13(14)15/h2-5,11-12,14H,6-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSGRDHXPDPRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)


![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)



